![molecular formula C11H16N2OS B2887655 N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide CAS No. 2305569-79-1](/img/structure/B2887655.png)
N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide, also known as MPTP, is a chemical compound that has been widely studied for its effects on the nervous system. MPTP was first synthesized in the 1970s and was later found to be toxic to the brain, leading to the development of Parkinson's disease-like symptoms in humans and other animals. However, MPTP has also been used in scientific research to better understand the mechanisms of Parkinson's disease and to develop potential treatments for the condition.
作用機序
N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide is metabolized in the brain by the enzyme monoamine oxidase B (MAO-B), which converts it into MPP+. MPP+ then enters dopaminergic neurons and interferes with mitochondrial function, leading to the production of reactive oxygen species and the eventual death of the neuron.
生化学的および生理学的効果
The biochemical and physiological effects of N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide are primarily related to its toxic effects on dopaminergic neurons. This leads to a reduction in dopamine levels in the brain, which is a hallmark of Parkinson's disease. N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide has also been shown to produce oxidative stress and inflammation in the brain, which may contribute to the development of neurodegenerative diseases.
実験室実験の利点と制限
N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide has several advantages for use in scientific research. It is a well-established model for Parkinson's disease and has been used extensively to study the mechanisms of the disease. N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide is also relatively easy to administer and produces consistent results across different animal models. However, N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide has several limitations. It is a toxic compound that can be dangerous to handle, and its effects on the brain may not fully replicate the complexity of Parkinson's disease in humans.
将来の方向性
There are several future directions for research on N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide and its effects on the nervous system. One area of focus is the development of new treatments for Parkinson's disease that target the mechanisms of N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide toxicity. Another area of research is the use of N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide as a tool for studying other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease. Additionally, researchers are exploring the potential of N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide as a biomarker for Parkinson's disease, which could aid in early diagnosis and treatment of the condition.
合成法
N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide is typically synthesized by reacting 2-methylpropylamine with 2-chloroacrylonitrile in the presence of sodium ethoxide. This reaction produces a mixture of N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide and its isomer, N-[[2-(1-methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide (PTP), which can be separated using column chromatography.
科学的研究の応用
N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide has been widely used in scientific research to better understand the mechanisms of Parkinson's disease. When N-[[2-(2-Methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide is metabolized in the brain, it is converted into a compound called MPP+, which is toxic to dopaminergic neurons. This leads to the degeneration of these neurons and the development of Parkinson's disease-like symptoms.
特性
IUPAC Name |
N-[[2-(2-methylpropyl)-1,3-thiazol-5-yl]methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2OS/c1-4-10(14)12-6-9-7-13-11(15-9)5-8(2)3/h4,7-8H,1,5-6H2,2-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJCATQAMQUIMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC=C(S1)CNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-Isobutylthiazol-5-yl)methyl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

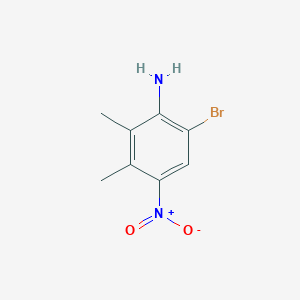
![3-[(4-Bromophenyl)sulfonyl]-1-(4-ethoxyphenyl)-1-propanone](/img/structure/B2887574.png)
![2-({2-[2-(butylamino)-2-oxoethyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2887576.png)
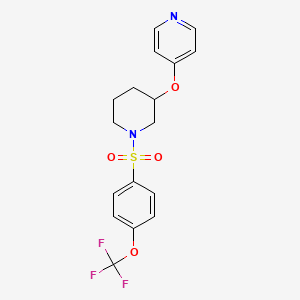
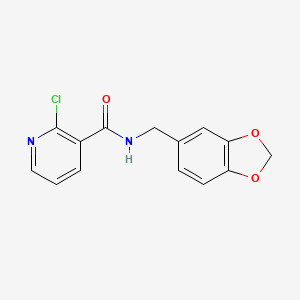
![(Z)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cinnamamide](/img/structure/B2887580.png)
![4-(3-fluorophenyl)-N-(2-furylmethyl)-3-{[methyl(3-methylphenyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B2887581.png)
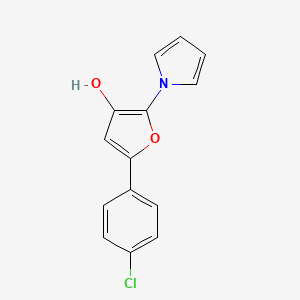
![7-methyl-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2887584.png)
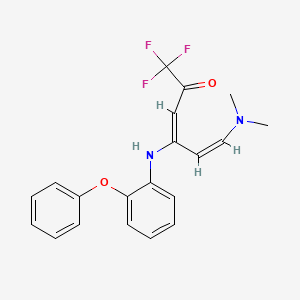
![4-((4-methylpiperidin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2887586.png)
![2-[[1-(3-Methylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2887588.png)
![3-(4-ethoxyphenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2887590.png)
![2-[[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2887594.png)